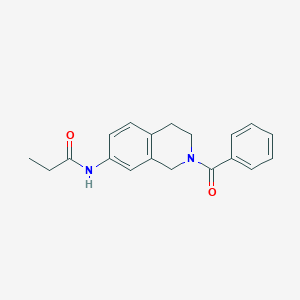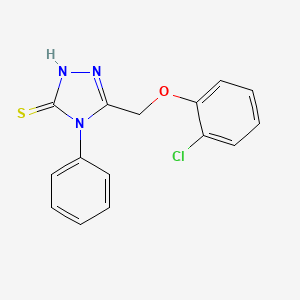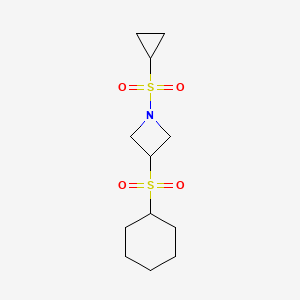![molecular formula C26H27N3O3S B2588982 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea CAS No. 1022789-72-5](/img/structure/B2588982.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Chemical Reactions Analysis
In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Methodologies : The compound belongs to a class of chemicals that can be synthesized from benzylaminoacetonitriles, leading to dihydroisoquinolin-4(3H)-ones in excellent yields. Such methodologies are crucial for preparing isoquinoline derivatives, which are key structures for many alkaloids and pharmaceutical agents (Harcourt & Waigh, 1971). Additionally, novel synthetic routes for the construction of the dihydroisoquinolinone skeleton, a core structure in many bioactive compounds, have been developed, offering a method for the preparation of these skeletons starting from readily available materials (Mujde, Özcan, & Balcı, 2011).
Chemical Reactions and Modifications : Research has explored reactions of dihydroisoquinoline with o-quinone methides, leading to products of heterocyclization. Such reactions are part of efforts to explore the chemical reactivity and potential applications of dihydroisoquinoline derivatives in synthesizing complex heterocyclic structures (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).
Biological Activities
- Pharmacological Profiles : Some derivatives of dihydroisoquinoline, including sulfonamides, have been synthesized and evaluated for their pharmacological profiles, particularly for anticonvulsant effects. These studies aim to identify new therapeutic agents for epilepsy, with some molecules showing properties superior to existing drugs like topiramate, albeit with weak inhibitory activity in enzymatic assays (Gitto et al., 2009). This research underscores the potential of dihydroisoquinoline derivatives in developing new treatments for neurological conditions.
Wirkmechanismus
Isoquinolines
The isoquinoline moiety is present in many biologically active molecules, including pharmaceutical drugs and natural products. Isoquinolines have been found to interact with a variety of biological targets, including various enzymes and receptors .
Ureas
Ureas and their derivatives are known to have diverse biological activities. They can act as enzyme inhibitors, receptor antagonists, or transporter substrates .
Methoxy groups
Methoxy groups can influence the potency, selectivity, and pharmacokinetic properties of biologically active compounds. They can affect the lipophilicity of the molecule, its metabolic stability, and its interactions with biological targets .
Sulfanyl group
The sulfanyl group (–SH) can participate in various types of chemical reactions, and it can form disulfide bonds with cysteine residues in proteins, potentially leading to changes in protein structure and function .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-31-24-15-18-12-13-27-23(22(18)16-25(24)32-2)14-17-4-6-19(7-5-17)28-26(30)29-20-8-10-21(33-3)11-9-20/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYLTBBYKNJBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)
![3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588900.png)


![N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2588906.png)




![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)